![molecular formula C92H120N4O20 B560248 苏左异芬普罗迪半酒石酸盐 CAS No. 1312991-83-5](/img/structure/B560248.png)
苏左异芬普罗迪半酒石酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“threo Ifenprodil hemitartrate” is a potent σ receptor agonist and a GluN2B (formally NR2B) subunit-selective NMDA receptor antagonist .
Synthesis Analysis
The synthesis of ifenprodil stereoisomers, including threo Ifenprodil, involves diastereoselective reduction and subsequent separation of enantiomers by chiral HPLC .Molecular Structure Analysis
The crystal structures of threo-ifenprodil have been determined by X-ray structure analysis of single crystals . The piperidine rings are close to ideal chair conformations, the substituents are in equatorial positions .Physical And Chemical Properties Analysis
The molecular weight of “threo Ifenprodil hemitartrate” is 400.50 and its formula is C21H27NO2.1/2C4H6O6 .科学研究应用
Neuroscience Applications of threo Ifenprodil hemitartrate
Neuroprotection and Neurologic Deficits Improvement: Threo Ifenprodil hemitartrate has been shown to improve long-term sensorimotor and spatial learning deficits in a rat model of subarachnoid hemorrhage (SAH). It also attenuates neuronal death, cellular and mitochondrial Ca2+ overload, blood-brain barrier damage, and cerebral edema associated with early brain injury .
Pharmacological Tool for NMDA Receptor Subpopulations: As a noncompetitive antagonist highly selective for the NMDA receptor 2B (NR2B) subunit, threo Ifenprodil hemitartrate is used to discriminate subpopulations of NMDA receptors. Derivatives of this compound are being developed as candidate neuroprotectants .
Cardiology Applications of threo Ifenprodil hemitartrate
Cardiac Rhythm Alteration: Threo Ifenprodil hemitartrate has been reported to functionally alter various K+ channels, which leads to its association with cardiac rhythm management. It affects cardiac-type GIRK1/4 channels, which are abundant in the cardiac atrium and form units of the acetylcholine-dependent potassium current (I K,ACh) .
Antiarrhythmic Agent: The compound is also a hERG potassium channel inhibitor with an IC50 of 88 nM, indicating its potential as an antiarrhythmic agent .
作用机制
Mode of Action
Threo Ifenprodil Hemitartrate interacts with its targets by binding at the ligand-binding domain (LBD) of the agonists glycine (or D-serine) to the GluN1 subunits and of glutamate to the GluN2 subunits, which is a regulatory mechanism for channel activation . It binds strongly at the inter-subunit interface of adjacent GluN1 and GluN2B NTDs, where it acts as a non-competitive antagonist .
Biochemical Pathways
The compound affects the biochemical pathways involving NMDA receptors and σ receptors. By acting as a non-competitive antagonist at the NMDA receptors, it can modulate the activity of these receptors and influence the downstream effects of their signaling pathways .
Result of Action
The molecular and cellular effects of Threo Ifenprodil Hemitartrate’s action include the modulation of NMDA receptor activity and the potential neuromodulatory activities in psychiatric conditions . It also exhibits antiarrhythmic activity in vivo .
安全和危害
Ifenprodil hemitartrate is harmful if swallowed, in contact with skin, or if inhaled. It may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray, and to wear protective gloves/protective clothing/eye protection/face protection .
未来方向
While there is limited information on the future directions of “threo Ifenprodil hemitartrate”, it is worth noting that Ifenprodil has been studied for its potential neuromodulatory activities in psychiatric conditions, including dependency and depression . It has also been shown to have an immunomodulatory effect .
属性
IUPAC Name |
4-[(1S,2S)-2-(4-benzylpiperidin-1-yl)-1-hydroxypropyl]phenol;4-[(1R,2R)-2-(4-benzylpiperidin-1-yl)-1-hydroxypropyl]phenol;2,3-dihydroxybutanedioic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C21H27NO2.2C4H6O6/c4*1-16(21(24)19-7-9-20(23)10-8-19)22-13-11-18(12-14-22)15-17-5-3-2-4-6-17;2*5-1(3(7)8)2(6)4(9)10/h4*2-10,16,18,21,23-24H,11-15H2,1H3;2*1-2,5-6H,(H,7,8)(H,9,10)/t4*16-,21+;;/m1100../s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMUFFGLAKFWLGJ-RRQZTXAJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=C(C=C1)O)O)N2CCC(CC2)CC3=CC=CC=C3.CC(C(C1=CC=C(C=C1)O)O)N2CCC(CC2)CC3=CC=CC=C3.CC(C(C1=CC=C(C=C1)O)O)N2CCC(CC2)CC3=CC=CC=C3.CC(C(C1=CC=C(C=C1)O)O)N2CCC(CC2)CC3=CC=CC=C3.C(C(C(=O)O)O)(C(=O)O)O.C(C(C(=O)O)O)(C(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C1=CC=C(C=C1)O)O)N2CCC(CC2)CC3=CC=CC=C3.C[C@H]([C@@H](C1=CC=C(C=C1)O)O)N2CCC(CC2)CC3=CC=CC=C3.C[C@@H]([C@H](C1=CC=C(C=C1)O)O)N2CCC(CC2)CC3=CC=CC=C3.C[C@@H]([C@H](C1=CC=C(C=C1)O)O)N2CCC(CC2)CC3=CC=CC=C3.C(C(C(=O)O)O)(C(=O)O)O.C(C(C(=O)O)O)(C(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C92H120N4O20 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1601.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。